![molecular formula C9H10FN3 B2938976 2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine CAS No. 1638771-25-1](/img/structure/B2938976.png)
2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine” is a compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play an essential role in various types of tumors, and targeting them represents an attractive strategy for cancer therapy .
科学的研究の応用
Cancer Therapy: FGFR Inhibitors
Fibroblast Growth Factor Receptors (FGFRs): are crucial in the development and progression of various cancers . Derivatives of 1H-pyrrolo[2,3-b]pyridine, such as our compound of interest, have been identified as potent inhibitors of FGFRs. These inhibitors can effectively halt cancer cell proliferation and induce apoptosis, particularly in breast cancer cells. They also impede the migration and invasion of cancer cells, offering a strategic approach for cancer therapy .
Kinase Inhibition
Kinase enzymes play a pivotal role in cellular signaling pathways. Abnormal kinase activity is often linked to diseases, including cancer. The compound has been found to exhibit significant inhibitory activity against various kinases, which could be beneficial for treating diseases associated with kinase dysregulation .
Neurodegenerative Diseases
The compound has potential applications in neurodegenerative diseases like Alzheimer’s. Derivatives of this compound have been used in the development of Positron Emission Tomography (PET) imaging agents. These agents can quantify neurofibrillary tangles composed of tau protein aggregates, which are pathological hallmarks of several neurodegenerative disorders .
Antimicrobial Activity
Compounds with the pyrrolopyridine scaffold have demonstrated a range of biological activities, including antimicrobial properties. They have shown effectiveness against various bacterial and fungal strains, which could lead to the development of new antimicrobial agents .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrrolopyridine derivatives makes them candidates for treating inflammatory conditions. Their ability to modulate inflammatory pathways can be harnessed to develop treatments for chronic inflammatory diseases .
Antioxidant Effects
These compounds have also shown antioxidant properties, which are beneficial in combating oxidative stress. Oxidative stress is implicated in many diseases, including neurodegenerative disorders and cancer. Antioxidants can neutralize free radicals, thereby protecting cells from damage .
Antiviral Applications
Pyrrolopyridine derivatives have been explored for their antiviral activities. They could serve as a basis for creating antiviral drugs, especially in cases where current treatment options are limited or ineffective .
Drug Discovery and Lead Optimization
With a low molecular weight and potent biological activities, the compound serves as an appealing lead for drug discovery. It provides a versatile scaffold that can be optimized for enhanced efficacy and specificity in various therapeutic areas .
将来の方向性
The future directions for the research and development of “2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine” and similar compounds involve the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . This research could potentially lead to new leads for treating various diseases .
作用機序
Target of Action
Similar compounds have been reported to target neurofibrillary tangles (nfts) in the brain .
Mode of Action
It’s worth noting that similar compounds have shown high specificity and selectivity for binding to nfts .
Pharmacokinetics
Similar compounds have been noted to have suitable physicochemical properties and in vivo pharmacokinetics for use as pet tracers .
Result of Action
Similar compounds have been used as pet tracers for detecting nfts, suggesting potential applications in neurodegenerative disease research .
特性
IUPAC Name |
2-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c10-8-2-1-7-6(3-4-11)5-12-9(7)13-8/h1-2,5H,3-4,11H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOKAVJIQJFIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)CCN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

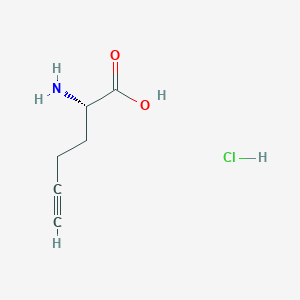

![2-[(2,3-Dimethylphenyl)amino]-1,3-thiazole-4-carbaldehyde](/img/structure/B2938897.png)
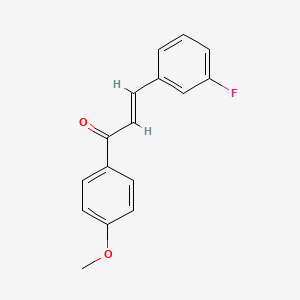
![3-[(2-methylpiperidin-1-yl)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2938902.png)

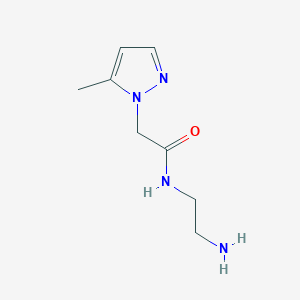
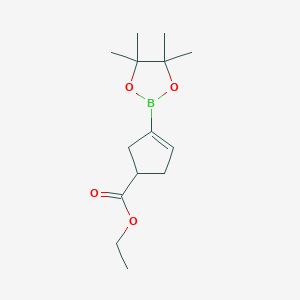
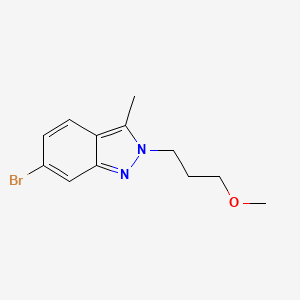
![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2938910.png)
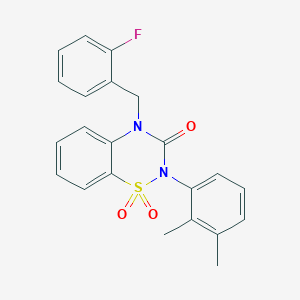
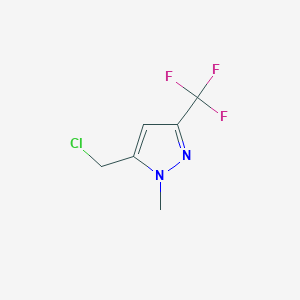
![6-Chloroimidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2938915.png)
![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2938916.png)